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molecular formula C10H13F3N2O2 B8745456 tert-Butyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

Cat. No. B8745456
M. Wt: 250.22 g/mol
InChI Key: HFBQZSVOOOPDDI-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Trifluoroacetic acid (10 mL) was added to tert-butyl[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (Preparation 77, 1.3 g, 5.2 mmol) in dry DCM (10 mL) and the mixture was stirred for 18 hours at 25° C. Then the mixture was evaporated in vacuo and the residue was purified by trituration with diethyl ether:pentane (1:9, 2 mL) to afford the title compound as a white solid (79%, 800 mg).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([O:12][C:13](=[O:24])[CH2:14][N:15]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[N:16]1)(C)(C)C>C(Cl)Cl>[F:22][C:20]([F:21])([F:23])[C:18]1[CH:17]=[N:16][N:15]([CH2:14][C:13]([OH:24])=[O:12])[CH:19]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1N=CC(=C1)C(F)(F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by trituration with diethyl ether:pentane (1:9, 2 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=NN(C1)CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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